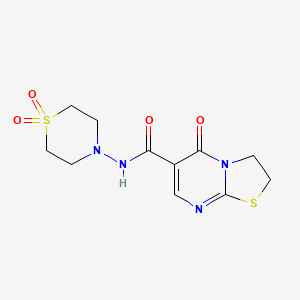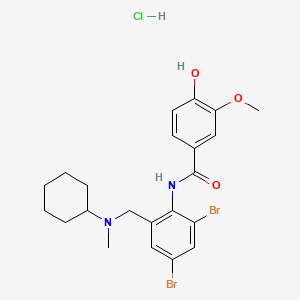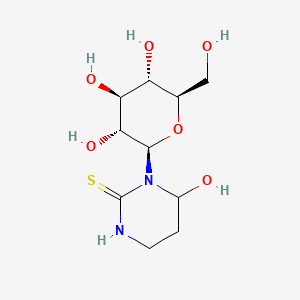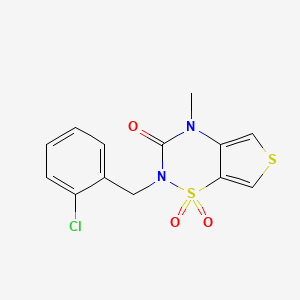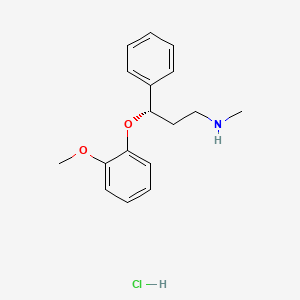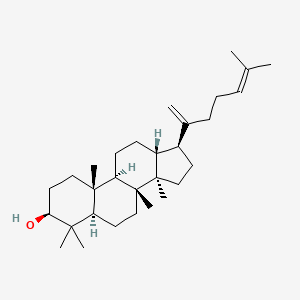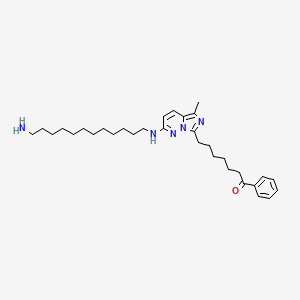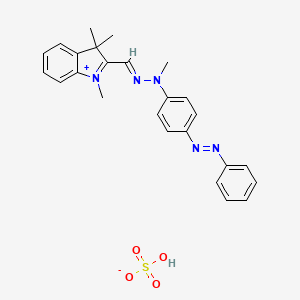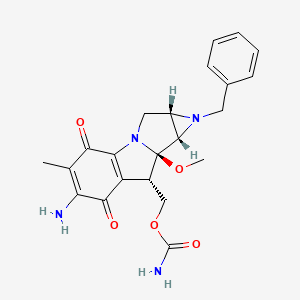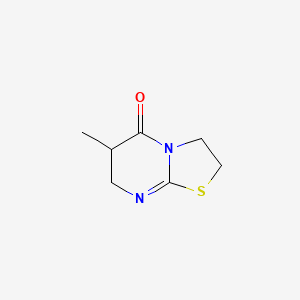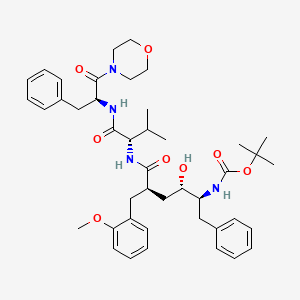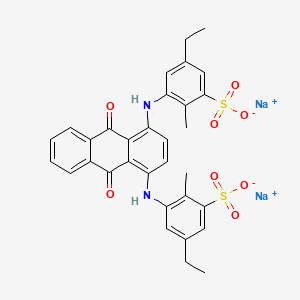
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate) is a complex organic compound with the molecular formula C32H28N2Na2O8S2 . It is known for its unique structure, which includes an anthracene core with sulfonate groups, making it a versatile compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate) involves multiple steps. The primary route includes the reaction of anthracene derivatives with sulfonating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation reactors where anthracene derivatives are treated with sulfonating agents. The reaction conditions are optimized to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted anthracene compounds .
Wissenschaftliche Forschungsanwendungen
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate groups facilitate binding to specific sites on proteins, altering their activity and leading to various biochemical effects. The anthracene core plays a crucial role in the compound’s fluorescence properties, making it useful as a probe in biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium bis(benzenesulphonate): Similar in structure but lacks the anthracene core.
Disodium 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl))]bis(benzenesulphonate): Contains a similar anthracene core but with different substituents.
Uniqueness
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate) is unique due to its specific combination of anthracene and sulfonate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .
Eigenschaften
CAS-Nummer |
83027-61-6 |
|---|---|
Molekularformel |
C32H28N2Na2O8S2 |
Molekulargewicht |
678.7 g/mol |
IUPAC-Name |
disodium;5-ethyl-3-[[4-(5-ethyl-2-methyl-3-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-2-methylbenzenesulfonate |
InChI |
InChI=1S/C32H30N2O8S2.2Na/c1-5-19-13-25(17(3)27(15-19)43(37,38)39)33-23-11-12-24(30-29(23)31(35)21-9-7-8-10-22(21)32(30)36)34-26-14-20(6-2)16-28(18(26)4)44(40,41)42;;/h7-16,33-34H,5-6H2,1-4H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI-Schlüssel |
QIIXKWMKRRMRFV-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)S(=O)(=O)[O-])C)NC2=C3C(=C(C=C2)NC4=C(C(=CC(=C4)CC)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
